
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield aldehydes or carboxylic acids .
Applications De Recherche Scientifique
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-Methoxy-3-(trifluoroMethyl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H8F4O |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-6(9(11,12)13)3-4-7(14-2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
OSSOAAPDFMXTLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


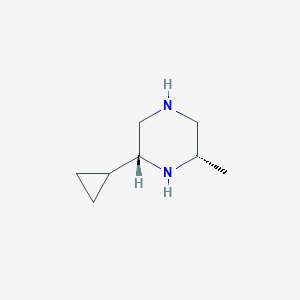


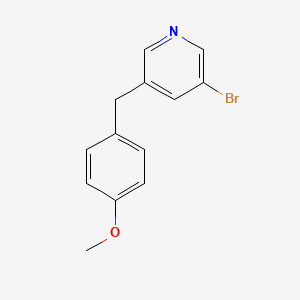

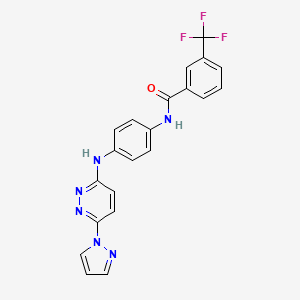

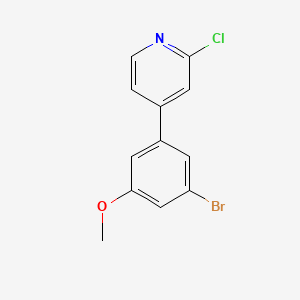
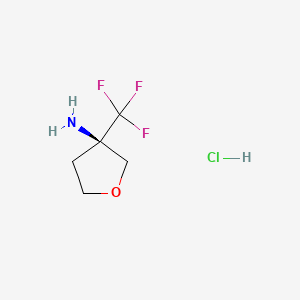

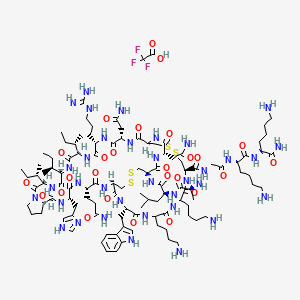
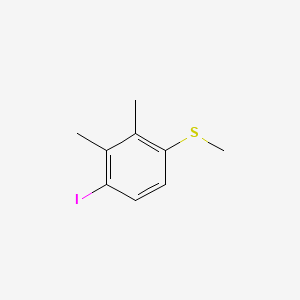
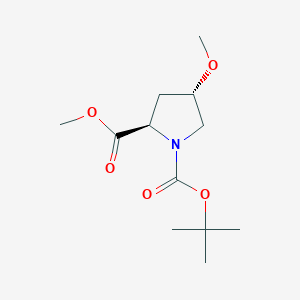
![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
